
KRAS G12C inhibitor 19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS G12C inhibitor 19 is a small molecule compound designed to target the KRAS G12C mutation, a common mutation in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation results in the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to uncontrolled cell proliferation. This compound binds covalently to the mutant cysteine, locking the protein in its inactive GDP-bound state, thereby inhibiting its oncogenic activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 19 involves multiple steps, starting with the preparation of the core scaffold, followed by functional group modifications to enhance its binding affinity and selectivity. The synthetic route typically includes:
Formation of the core scaffold: This involves the construction of a heterocyclic ring system through cyclization reactions.
Functional group modifications: Introduction of various substituents to improve pharmacokinetic properties and target specificity. Common reagents used include organometallic reagents, halogenating agents, and protecting groups.
Final coupling reactions: These steps involve coupling the core scaffold with specific functional groups that confer the desired biological activity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
Optimization of reaction conditions: Using high-throughput screening to identify the most efficient catalysts and solvents.
Process intensification: Implementing continuous flow chemistry to enhance reaction rates and yields.
Purification and formulation: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
化学反应分析
Types of Reactions
KRAS G12C inhibitor 19 undergoes several types of chemical reactions, including:
Covalent binding: The inhibitor forms a covalent bond with the cysteine residue of the KRAS G12C mutant, effectively inhibiting its activity.
Substitution reactions: These reactions are involved in the synthesis and modification of the compound, where functional groups are replaced by others to enhance activity.
Oxidation and reduction: These reactions are used to modify the oxidation state of specific atoms within the molecule, affecting its reactivity and stability
Common Reagents and Conditions
Common reagents used in these reactions include:
Organometallic reagents: For forming carbon-carbon bonds.
Halogenating agents: For introducing halogen atoms into the molecule.
Reducing agents: Such as sodium borohydride for reduction reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions
Major Products Formed
The major products formed from these reactions include various intermediates that are subsequently modified to produce the final active compound, this compound .
科学研究应用
KRAS G12C inhibitor 19 has a wide range of scientific research applications, including:
Cancer research: It is primarily used in the study of cancers harboring the KRAS G12C mutation, such as NSCLC, colorectal cancer, and pancreatic cancer. .
Drug development: The compound serves as a lead molecule for developing new inhibitors with improved efficacy and reduced resistance.
Biological studies: It is used to study the signaling pathways regulated by KRAS and the effects of its inhibition on cellular processes
Pharmacological research: Investigating the pharmacokinetics, pharmacodynamics, and safety profiles of KRAS G12C inhibitors in preclinical and clinical settings
作用机制
KRAS G12C inhibitor 19 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, which is mutated in certain cancers. This binding locks the protein in its inactive GDP-bound state, preventing the exchange of GDP for GTP, which is necessary for KRAS activation. As a result, the downstream signaling pathways that promote cell proliferation and survival are inhibited, leading to reduced tumor growth .
相似化合物的比较
KRAS G12C inhibitor 19 is compared with other similar compounds such as sotorasib and adagrasib. These compounds also target the KRAS G12C mutation but differ in their binding affinities, selectivity, and resistance profiles .
Sotorasib: The first FDA-approved KRAS G12C inhibitor, known for its high potency but also associated with resistance mechanisms.
Adagrasib: Another potent inhibitor with a different resistance profile and pharmacokinetic properties.
Divarasib: A newer inhibitor that shows higher potency and selectivity compared to sotorasib and adagrasib
This compound is unique in its specific binding mechanism and its potential to overcome some of the resistance issues observed with other inhibitors .
属性
CAS 编号 |
2771246-13-8 |
|---|---|
分子式 |
C25H19ClF2N4O3S |
分子量 |
529.0 g/mol |
IUPAC 名称 |
4-[(13aS)-10-chloro-8-fluoro-6-oxo-2-prop-2-enoyl-1,3,4,12,13,13a-hexahydropyrazino[2,1-d][1,5]benzoxazocin-9-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C25H19ClF2N4O3S/c1-2-18(33)31-6-7-32-12(11-31)5-8-35-22-14(25(32)34)9-17(28)20(21(22)26)13-3-4-16(27)23-19(13)15(10-29)24(30)36-23/h2-4,9,12H,1,5-8,11,30H2/t12-/m0/s1 |
InChI 键 |
OZUPICRWMLEFCS-LBPRGKRZSA-N |
手性 SMILES |
C=CC(=O)N1CCN2[C@H](C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl |
规范 SMILES |
C=CC(=O)N1CCN2C(C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


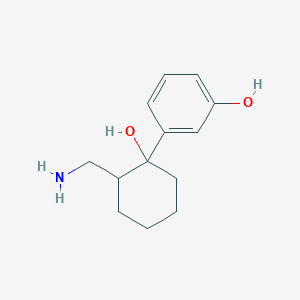
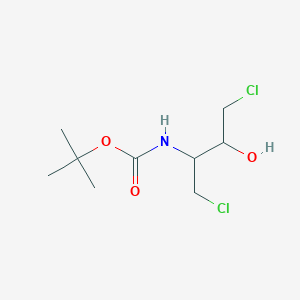

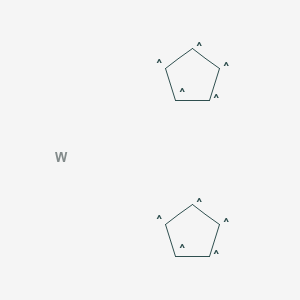

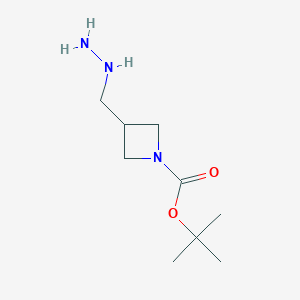
![Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-](/img/structure/B15124874.png)
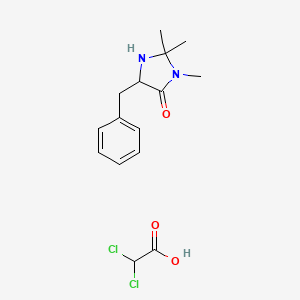
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene](/img/structure/B15124884.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B15124886.png)
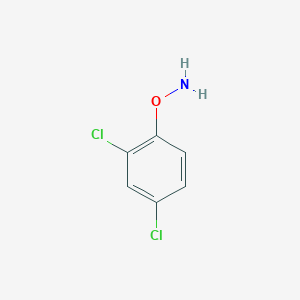
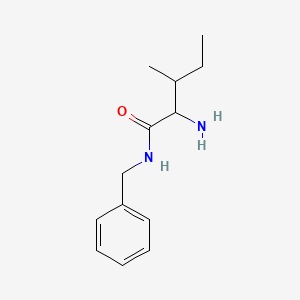
![2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid](/img/structure/B15124905.png)
![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B15124914.png)
